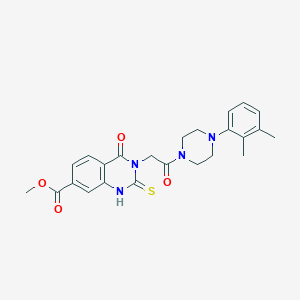

Methyl 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a tetrahydroquinazoline core modified with a piperazine-linked 2,3-dimethylphenyl group, a thioxo (S=) moiety at position 2, and a methyl carboxylate substituent at position 5. The piperazine moiety is a common pharmacophore in medicinal chemistry, often associated with receptor-binding activity in neurotransmitters (e.g., serotonin or dopamine receptors) . The thioxo group may alter hydrogen-bonding interactions compared to its oxo (O=) analogs, impacting target affinity or selectivity.

Properties

Molecular Formula |

C24H26N4O4S |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

methyl 3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C24H26N4O4S/c1-15-5-4-6-20(16(15)2)26-9-11-27(12-10-26)21(29)14-28-22(30)18-8-7-17(23(31)32-3)13-19(18)25-24(28)33/h4-8,13H,9-12,14H2,1-3H3,(H,25,33) |

InChI Key |

DTRHMHVNMBLXOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinazoline Core Structure

The quinazoline scaffold forms the central framework of the target compound. A common approach involves cyclocondensation reactions using anthranilic acid derivatives or their thioamide analogs. For instance, 2-thioxo-1,2-dihydropyridine-3-carbonitriles have been utilized as precursors for thienopyridine and quinazoline derivatives . In one documented method, 2-thioxo-1,2-dihydropyridine-3-carbonitrile undergoes nucleophilic substitution with chloroacetamide in dimethylformamide (DMF) containing anhydrous sodium carbonate to form intermediates like 2-((3-cyanopyridin-2-yl)thio)acetamides . Subsequent base-catalyzed intramolecular cyclization with sodium methoxide in methanol yields the thioxo-quinazoline core .

Key challenges in this step include controlling regioselectivity during cyclization and preventing oxidation of the thioxo group. Reaction temperatures between 60–80°C and inert atmospheres (e.g., nitrogen) are typically employed to mitigate side reactions .

Functionalization of the Piperazine Moiety

The 4-(2,3-dimethylphenyl)piperazine segment is synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. Patent literature describes piperazine production through the reaction of ethanolamines (mono-, di-, or triethanolamine) with ammonia and hydrogen under high-pressure conditions (65–225 atmospheres) using nickel-copper-chromium oxide catalysts . For the 2,3-dimethylphenyl variant, Friedel-Crafts alkylation or Suzuki-Miyaura coupling may introduce the aryl group to the piperazine ring.

In a representative procedure, 2,3-dimethylbromobenzene reacts with piperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., XPhos) to yield 4-(2,3-dimethylphenyl)piperazine . The reaction proceeds in toluene at 110°C for 12–24 hours, achieving yields of 70–85% after column chromatography .

Coupling of the Quinazoline and Piperazine Components

The oxoethyl linker (-CO-CH₂-) connecting the quinazoline and piperazine groups is established through a two-step process:

-

Introduction of the Keto Group : The quinazoline intermediate undergoes Friedel-Crafts acylation with chloroacetyl chloride in anhydrous dichloromethane (DCM) using aluminum chloride as a catalyst. This step installs the α-chloroketone moiety at the C3 position of the quinazoline .

-

Nucleophilic Displacement : The α-chloroketone reacts with 4-(2,3-dimethylphenyl)piperazine in the presence of a base (e.g., triethylamine) in acetonitrile at reflux (82°C) for 6–8 hours. This substitution replaces the chloride with the piperazine nitrogen, forming the 2-oxoethyl bridge .

Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to ensure complete conversion. Typical yields for this step range from 65% to 78% .

Esterification of the Carboxylate Group

The methyl ester at the C7 position is introduced either early in the synthesis (pre-functionalization) or late-stage via esterification of a carboxylic acid intermediate. A robust method involves treating the quinazoline carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with methanol in the presence of a catalytic amount of sulfuric acid . Alternatively, direct esterification using methyl chloroformate and pyridine in DCM at 0–5°C achieves high regioselectivity .

Purification and Characterization

Final purification is accomplished through silica gel column chromatography using ethyl acetate/hexane gradients (3:7 to 7:3 v/v) or preparative HPLC with a C18 column and acetonitrile/water mobile phase . Structural confirmation relies on spectroscopic methods:

-

¹H NMR : Characteristic signals include the piperazine protons (δ 2.5–3.5 ppm), methyl ester (δ 3.8–3.9 ppm), and aromatic protons (δ 6.8–7.4 ppm) .

-

MS (ESI) : The molecular ion peak [M+H]⁺ appears at m/z 481.2, consistent with the molecular formula C₂₅H₂₈N₄O₄S .

Optimization and Scale-Up Considerations

Critical parameters for industrial-scale synthesis include:

-

Catalyst Recycling : Nickel-copper-chromium oxide catalysts used in piperazine synthesis can be reused for up to five cycles with minimal activity loss .

-

Solvent Recovery : DMF and acetonitrile are distilled and reused to reduce costs and environmental impact .

-

Byproduct Management : Ethylenediamine, a common byproduct in piperazine reactions, is separated via fractional distillation .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinazoline core or the piperazine ring, resulting in the formation of dihydro or tetrahydro derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine ring and the quinazoline core.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Conditions may include the use of strong bases (e.g., sodium hydride) or acids (e.g., hydrochloric acid) to facilitate the substitution reactions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydro or tetrahydro derivatives.

Substitution: Various substituted quinazoline or piperazine derivatives.

Scientific Research Applications

Key Features:

- Chemical Formula: C₁₈H₂₃N₃O₄S

- Molecular Weight: 373.46 g/mol

- Functional Groups: Tetrahydroquinazoline, piperazine, thioxo

Anticancer Activity

Research indicates that derivatives of tetrahydroquinazoline exhibit promising anticancer properties. Methyl 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has been evaluated for its efficacy against various cancer cell lines.

Case Study:

In a study involving the evaluation of similar compounds against breast cancer cell lines (MCF-7), derivatives showed significant IC50 values ranging from 1.9 to 7.52 µg/mL. The structure–activity relationship (SAR) analysis indicated that modifications on the piperazine ring could enhance anticancer activity .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Piperazine derivatives have been widely studied for their efficacy against bacterial and fungal pathogens.

Research Findings:

A series of piperazine derivatives demonstrated broad-spectrum antimicrobial activity. The incorporation of the tetrahydroquinazoline moiety may enhance this activity due to its ability to interact with microbial enzymes .

Neuropharmacology

Piperazine compounds are known for their effects on the central nervous system (CNS). The compound may exhibit anxiolytic or antidepressant effects due to its ability to modulate neurotransmitter systems.

Insights:

Studies on related piperazine derivatives have shown promise in treating anxiety disorders by acting as serotonin receptor modulators . The specific interactions of methyl 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate with these receptors require further investigation.

Synthesis and Characterization

The synthesis of this compound involves multiple steps including the formation of the tetrahydroquinazoline scaffold and subsequent functionalization with piperazine and thioxo groups.

Synthesis Steps:

- Formation of tetrahydroquinazoline backbone.

- Introduction of the piperazine moiety via nucleophilic substitution.

- Functionalization at the 7-position with carboxylate groups.

Characterization Techniques:

Characterization is typically performed using:

Mechanism of Action

The mechanism of action of Methyl 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Cellular Pathways: The compound may interfere with cellular pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog with 2-Fluorophenyl Substituent

A closely related compound, Methyl 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (PubChem entry ), differs only in the piperazine substituent (2-fluorophenyl vs. 2,3-dimethylphenyl). The fluorine atom introduces electronegativity and moderate lipophilicity, which can enhance metabolic stability and bioavailability compared to alkyl groups.

Tetrahydroimidazopyridine Derivative

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Evidence ) shares functional groups such as carboxylate esters and aromatic substituents but features a tetrahydroimidazopyridine core instead of tetrahydroquinazoline. Key differences include:

- Core Structure : The imidazopyridine core lacks the fused benzene ring of quinazoline, reducing aromatic π-system interactions.

- Physical Properties : The imidazopyridine compound is a yellow solid with a melting point of 243–245°C, indicative of high crystallinity, though solubility data are unavailable .

General Trends in Physicochemical Properties

Biological Activity

Methyl 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinazoline core, a thioxo group, and a piperazine moiety. The presence of the dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Formula : C30H39N7O

Molecular Weight : 513.69 g/mol

SMILES Representation : CCc1ccc2[nH]c(=O)c(cc2c1)C(N1CCN(CC1)c1cccc(C)c1C)c1nnnn1C(C)(C)

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, structural modifications have been shown to enhance cytotoxicity against various cancer cell lines. A notable study demonstrated that certain analogs had IC50 values in the low micromolar range against breast cancer cells, indicating potent antiproliferative effects .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes. For example, it demonstrated an IC50 of 6.66 µM against the 3C-like protease of the Avian Infectious Bronchitis Virus . This suggests potential applications in antiviral therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Piperazine Moiety : The presence of the piperazine ring is essential for enhancing binding affinity to target proteins.

- Thioxo Group : The thioxo functionality contributes significantly to the compound's reactivity and interaction with biological macromolecules.

- Dimethyl Substituents : The addition of dimethyl groups on the phenyl ring has been correlated with increased cytotoxicity against tumor cells .

Data Tables

| Activity | IC50 (µM) | Target |

|---|---|---|

| Anticancer (breast cancer) | < 5 | Various cancer cell lines |

| Enzyme Inhibition | 6.66 | 3C-like protease (Avian Infectious Bronchitis Virus) |

Case Study 1: Anticancer Efficacy

A series of derivatives were synthesized and tested for their anticancer efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed that modifications at the piperazine nitrogen significantly improved cytotoxicity, with some compounds exhibiting IC50 values lower than that of standard chemotherapeutics like doxorubicin .

Case Study 2: Antiviral Potential

In vitro studies on viral proteases revealed that certain modifications led to enhanced inhibitory activity against viral replication. This opens avenues for developing antiviral agents targeting similar pathways in other viral infections .

Q & A

Basic: What synthetic methodologies are most effective for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step organic reactions, including palladium-catalyzed coupling, piperazine functionalization, and cyclization. Key steps include:

- Nucleophilic substitution to introduce the 2,3-dimethylphenylpiperazine moiety, leveraging conditions similar to those in palladium-catalyzed reductive cyclization reactions .

- Esterification of the quinazoline core using methyl chloroformate under anhydrous conditions, as described for analogous carboxylate derivatives .

- Optimization : Reaction yields depend on temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., DMF for polar intermediates). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Basic: How can the structural integrity of the compound be confirmed post-synthesis?

Characterization requires a combination of spectroscopic and spectrometric techniques:

- 1H/13C NMR : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm for N-CH2), thioxo group (δ 160–170 ppm in 13C), and ester carbonyl (δ 165–170 ppm) .

- HRMS : Validate the molecular formula (e.g., [M+H]+ calculated for C25H28N4O4S: 505.1865) .

- IR Spectroscopy : Confirm the presence of C=O (1700–1750 cm⁻¹) and C=S (1250–1350 cm⁻¹) stretches .

Basic: What are the key solubility and stability properties critical for in vitro assays?

- Solubility : The methyl ester group enhances lipophilicity compared to ethyl analogs, favoring dissolution in DMSO or dichloromethane .

- Stability : The compound is stable at −20°C under inert atmospheres but degrades in aqueous buffers at pH > 8 due to ester hydrolysis. Use freshly prepared solutions for bioassays .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the piperazine or quinazoline moieties?

- Piperazine Substitution : Replace the 2,3-dimethylphenyl group with other aryl/heteroaryl groups (e.g., 4-fluorophenyl) to assess receptor affinity changes, as seen in related piperazine derivatives .

- Quinazoline Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 4-oxo position to study effects on tautomerization and binding .

- Methodology : Synthesize analogs via parallel combinatorial chemistry, followed by in vitro screening against target enzymes (e.g., kinase inhibition assays) .

Advanced: How should researchers address contradictory data in biological activity across studies?

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed esters) that may contribute to variability .

- Statistical Rigor : Apply ANOVA with post-hoc tests to differentiate true activity from experimental noise .

Advanced: What strategies optimize catalytic efficiency in key synthetic steps (e.g., piperazine coupling)?

- Catalyst Screening : Test Pd(PPh3)4 vs. Pd2(dba)3 with ligands like Xantphos to enhance reductive elimination yields .

- Solvent Effects : Use toluene for improved Pd catalyst stability over DMF in coupling reactions .

- Microwave Assistance : Reduce reaction times (e.g., from 24h to 2h) for cyclization steps while maintaining >90% yield .

Advanced: How can pharmacokinetic properties (e.g., bioavailability) be predicted or improved?

- Ester vs. Carboxylic Acid : Compare methyl ester stability with the free acid form (from hydrolysis) using HPLC to track plasma half-life .

- Prodrug Design : Introduce PEGylated esters to enhance aqueous solubility and prolong circulation time .

- In Silico Modeling : Use QSAR tools to predict logP and permeability, guiding structural tweaks for BBB penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.